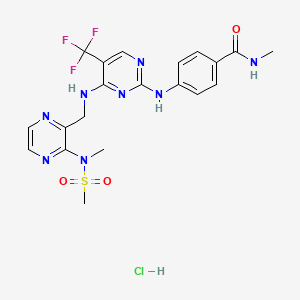

Defactinib hydrochloride

Beschreibung

DEFACTINIB HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHQNUQAHJNRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF3N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073160-26-5 | |

| Record name | Defactinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073160265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEFACTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2S469LM49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Defactinib Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defactinib hydrochloride (formerly known as VS-6063 and PF-04554878) is a potent and selective, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). FAK, a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. It plays a pivotal role in cell adhesion, migration, proliferation, and survival, processes that are frequently dysregulated in cancer. Upregulation and constitutive activation of FAK are observed in a multitude of human cancers, correlating with increased malignancy, invasiveness, and poor prognosis. This technical guide provides a comprehensive overview of the mechanism of action of defactinib, detailing its molecular targets, impact on signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism: Inhibition of FAK and Pyk2

Defactinib is an ATP-competitive inhibitor that targets the kinase activity of both FAK and its closely related family member, Pyk2. The high affinity and selectivity of defactinib for these kinases are central to its therapeutic potential.

Quantitative Potency and Selectivity

Defactinib demonstrates nanomolar potency against its primary targets. The selectivity of a kinase inhibitor is crucial to minimize off-target effects and associated toxicities.

| Target | IC50 (nM) | EC50 (nM) | Notes |

| FAK | 0.6 | 26 (in vivo phosphorylation) | Potent inhibition of kinase activity and cellular function. |

| Pyk2 | 0.6 | - | Equipotent inhibition to FAK. |

| Other Kinases | >100-fold selectivity over other kinases | - | Demonstrates high selectivity for the FAK family. |

Table 1: Potency and Selectivity of Defactinib Hydrochloride. IC50 values represent the concentration of defactinib required to inhibit 50% of the kinase activity in vitro. EC50 represents the effective concentration to inhibit FAK phosphorylation by 50% in vivo.

Impact on Cellular Signaling Pathways

By inhibiting FAK, defactinib disrupts key signaling cascades that drive tumor progression. FAK acts as a central node, integrating signals from the extracellular matrix (ECM) and growth factor receptors to regulate a variety of cellular functions.

Inhibition of FAK Autophosphorylation

The initial step in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397). This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and downstream signaling. Defactinib directly inhibits this critical autophosphorylation step in a time- and dose-dependent manner.

Defactinib Hydrochloride: A Technical Guide to its Downstream Signaling via the PI3K/Akt Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defactinib hydrochloride (formerly VS-6063 and PF-04554878) is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix to the cell's interior, influencing cell adhesion, migration, proliferation, and survival.[1] A crucial downstream effector of FAK signaling is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of the mechanism by which defactinib modulates the PI3K/Akt signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction: The FAK-PI3K/Akt Signaling Axis

Focal Adhesion Kinase (FAK) acts as a critical scaffold protein at sites of cell adhesion to the extracellular matrix. Upon integrin clustering, FAK undergoes autophosphorylation at Tyrosine 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of various signaling proteins, including the p85 regulatory subunit of PI3K.[2] This interaction brings PI3K to the plasma membrane, where it can phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane facilitates its phosphorylation and activation by PDK1 and mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and inhibiting apoptosis.

Mechanism of Action of Defactinib on the PI3K/Akt Pathway

Defactinib is an ATP-competitive inhibitor that binds to the kinase domain of FAK, preventing its autophosphorylation at Tyr397.[3] This inhibition disrupts the formation of the FAK-p85 PI3K signaling complex, thereby blocking the downstream activation of Akt.[1] Studies have demonstrated that defactinib dose- and time-dependently induces the dissociation of PI3K from FAK, leading to a significant reduction in phosphorylated Akt (p-Akt) levels.[1]

Quantitative Effects of Defactinib on Cell Viability and Signaling

The inhibitory effects of defactinib on cell viability and the PI3K/Akt pathway have been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) for cell viability varies across different cancer cell lines, highlighting the context-dependent efficacy of FAK inhibition.

| Cell Line | Cancer Type | Defactinib IC50 (µM) | Reference |

| UTE1 | Uterine Endometrioid Carcinoma | ~2.5 | [4] |

| UTE3 | Uterine Endometrioid Carcinoma | ~3.0 | [4] |

| UTE10 | Uterine Endometrioid Carcinoma | ~1.7 | [4] |

| UTE11 | Uterine Endometrioid Carcinoma | ~3.8 | [4] |

| HeLa | Cervical Cancer | ~5.0 | [5][6] |

| SiHa | Cervical Cancer | ~5.0 | [5] |

| CaSki | Cervical Cancer | ~5.0 | [5] |

| TT | Thyroid Cancer | 1.98 | |

| K1 | Thyroid Cancer | 10.34 |

Table 1: Defactinib IC50 Values for Cell Viability in Various Cancer Cell Lines.

The direct impact of defactinib on the PI3K/Akt pathway is typically assessed by measuring the ratio of phosphorylated Akt (p-Akt) to total Akt. While specific percentage reductions vary between cell types and experimental conditions, a consistent dose-dependent decrease in p-Akt (Ser473 and Thr308) is observed upon defactinib treatment.

| Treatment | p-Akt/Total Akt Ratio (Fold Change vs. Control) | Downstream Effect |

| Defactinib (Low Dose) | ↓ | Moderate decrease in cell proliferation |

| Defactinib (High Dose) | ↓↓ | Significant decrease in cell proliferation and induction of apoptosis |

Table 2: Representative Quantitative Effects of Defactinib on Akt Phosphorylation and Downstream Cellular Processes. (Note: This table represents a generalized summary of findings. Specific values should be determined experimentally for each cell line and condition.)

Downstream Functional Consequences of PI3K/Akt Inhibition by Defactinib

The blockade of the PI3K/Akt pathway by defactinib translates into several key anti-tumor effects:

-

Inhibition of Cell Proliferation: By downregulating Akt activity, defactinib can lead to cell cycle arrest and a reduction in tumor cell proliferation.

-

Induction of Apoptosis: Akt is a key survival kinase that inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9. Inhibition of Akt by defactinib can therefore promote programmed cell death.

-

Inhibition of Cell Migration and Invasion: The PI3K/Akt pathway is centrally involved in regulating the cytoskeletal dynamics required for cell motility. By inhibiting this pathway, defactinib can significantly reduce the migratory and invasive capacity of cancer cells.

Experimental Protocols

Western Blotting for p-Akt/Akt Quantification

This protocol describes the detection and quantification of phosphorylated and total Akt levels in cell lysates following treatment with defactinib.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of defactinib hydrochloride or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the total Akt antibody, followed by the loading control antibody, repeating steps 7-11 for each.

-

Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of the p-Akt signal to the total Akt signal. Normalize these ratios to the loading control and then to the vehicle-treated control to determine the fold change in Akt phosphorylation.[7]

Immunoprecipitation of FAK and Western Blot for p85

This protocol is designed to demonstrate the disruption of the FAK-p85 PI3K interaction by defactinib.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-FAK antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Primary antibodies for Western blot: Rabbit anti-p85 PI3K, Mouse anti-FAK

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Procedure:

-

Treat cells with defactinib or vehicle control.

-

Lyse cells in non-denaturing lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.[8]

-

Incubate the pre-cleared lysate with the anti-FAK antibody overnight at 4°C with gentle rotation to form the immunocomplex.[9]

-

Add fresh protein A/G beads and incubate for 1-3 hours at 4°C to capture the immunocomplex.[8]

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the bound proteins by boiling in Laemmli sample buffer.

-

Perform Western blotting as described in Protocol 5.1, probing the membrane with anti-p85 and anti-FAK antibodies.

-

Data Analysis: A decrease in the p85 band intensity in the FAK immunoprecipitate from defactinib-treated cells compared to the control indicates a disruption of the FAK-p85 interaction.

Transwell Cell Migration Assay

This assay quantifies the effect of defactinib on the migratory capacity of cells.

Materials:

-

Transwell inserts (typically 8 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Pre-treat cells with various concentrations of defactinib or vehicle control for a specified time.

-

Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Wash the inserts and allow them to dry.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis: Compare the number of migrated cells or the absorbance values between defactinib-treated and control groups to determine the percentage of migration inhibition.[10][11][12]

Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the induction of apoptosis by defactinib.

Materials:

-

Annexin V-FITC (or other fluorophore) apoptosis detection kit

-

Propidium Iodide (PI) or 7-AAD

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with defactinib or vehicle control for a time period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells Compare the percentage of apoptotic cells (early + late) in the defactinib-treated samples to the control.[13][14][15]

-

Visualizations of Signaling Pathways and Workflows

Caption: Defactinib inhibits FAK, blocking the PI3K/Akt signaling pathway.

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Caption: Workflow for Annexin V apoptosis assay.

Conclusion

Defactinib hydrochloride effectively targets the FAK-PI3K-Akt signaling axis, a key pathway in cancer cell proliferation, survival, and migration. By inhibiting the initial step of FAK autophosphorylation, defactinib prevents the recruitment and activation of PI3K, leading to a downstream blockade of Akt signaling. This mechanism of action is supported by quantitative data demonstrating dose-dependent inhibition of cell viability and Akt phosphorylation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of defactinib and other FAK inhibitors on this critical oncogenic pathway. The continued exploration of FAK as a therapeutic target holds significant promise for the development of novel cancer therapies.

References

- 1. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Ras signaling excitability in cancer cells through combined inhibition of FAK and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Signaling Excitability in Cervical and Pancreatic Cancer Cells Through Combined Inhibition of FAK and PI3K [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ulab360.com [ulab360.com]

- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 13. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Impact of Defactinib on RAS/MEK/ERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), and its impact on the RAS/MEK/ERK signaling pathway. We will explore the mechanism of action, present quantitative data from key preclinical and clinical studies, detail relevant experimental protocols, and visualize complex biological pathways and workflows.

Introduction: Defactinib and the RAS/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival. Mutations in the RAS family of oncogenes (KRAS, NRAS, HRAS) are among the most common drivers of human cancers, leading to constitutive activation of this pathway.

Defactinib (VS-6063) is a potent, orally bioavailable, small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Importantly, FAK signaling has been identified as a key mechanism of resistance to inhibitors targeting the RAS/MEK/ERK pathway. Inhibition of RAF and/or MEK can lead to a compensatory activation of FAK, which allows tumor cells to bypass the intended blockade and continue to proliferate. This guide will dissect the rationale and evidence for targeting FAK with Defactinib to modulate RAS/MEK/ERK signaling and overcome therapeutic resistance.

Mechanism of Action: The Interplay of FAK and RAS/MEK/ERK Signaling

Defactinib functions as an ATP-competitive inhibitor of FAK and Pyk2, with IC50 values in the sub-nanomolar range. By binding to the kinase domain, Defactinib prevents the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step for its activation and the recruitment of downstream signaling molecules like SRC and PI3K.

The primary rationale for using Defactinib in RAS-mutant cancers stems from the observation that blocking the core RAS/MEK/ERK pathway often leads to feedback activation of FAK. This feedback loop can sustain pro-survival signals, limiting the efficacy of MEK or RAF inhibitors when used as monotherapy.

By combining a RAF/MEK inhibitor (like Avutometinib/VS-6766) with a FAK inhibitor (Defactinib), a more complete and durable shutdown of oncogenic signaling can be achieved. This dual blockade targets both the primary signaling cascade and a key resistance pathway simultaneously.

Quantitative Data Summary

The efficacy of Defactinib, both as a monotherapy and in combination, has been evaluated in numerous studies. The following tables summarize the key quantitative findings.

Table 1: Defactinib Monotherapy Clinical Trial Data

| Cancer Type | Study | No. of Patients | Key Efficacy Metric | Result | Citation |

| KRAS-mutant NSCLC | Phase 2 | 55 | 12-week Progression-Free Survival (PFS) | 28% | |

| KRAS-mutant NSCLC | Phase 2 | 55 | Median PFS | 45 days | |

| KRAS-mutant NSCLC | Phase 2 | 55 | Partial Response | 1 patient |

Defactinib monotherapy has demonstrated modest clinical activity in heavily pretreated patient populations.

Table 2: Defactinib Combination Therapy Clinical Trial Data (with Avutometinib/VS-6

Defactinib's Role in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defactinib, an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), has emerged as a promising therapeutic agent that modulates the tumor microenvironment (TME) to overcome therapeutic resistance and enhance anti-tumor immunity. FAK, a non-receptor tyrosine kinase, is a critical signaling node downstream of integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, migration, and invasion. In the TME, FAK activity is often upregulated in cancer cells, cancer-associated fibroblasts (CAFs), and various immune cells, contributing to an immunosuppressive and pro-tumorigenic landscape. This technical guide provides an in-depth overview of Defactinib's mechanism of action and its multifaceted effects on the key components of the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: Targeting a Central Node in the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). The intricate interplay between these components dictates tumor progression, metastasis, and response to therapy.[1] Focal Adhesion Kinase (FAK) is a central mediator in this interplay, transducing signals from the ECM and growth factors to regulate a wide array of cellular processes that support tumorigenesis.[2]

Defactinib's primary mechanism of action is the competitive inhibition of ATP binding to FAK and the closely related kinase Pyk2.[3] This inhibition disrupts downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, thereby impeding cancer cell proliferation, survival, and migration.[4][5] Beyond its direct effects on tumor cells, Defactinib's therapeutic potential is significantly amplified by its ability to remodel the TME.

Quantitative Data on Defactinib's TME Modulation

The following tables summarize key quantitative data from preclinical and clinical studies investigating Defactinib's impact on the tumor microenvironment.

Table 1: Preclinical Efficacy of Defactinib in Combination with Immune Checkpoint Inhibitors

| Model System | Treatment Group | Median Overall Survival (Days) | Finding | Reference |

| MC38 Colorectal Tumor (Mice) | Vehicle Control | 21 | - | [2] |

| Anti-PD-1 | 25 | - | [2] | |

| VS-4718 (FAK/Pyk2 inhibitor) | 28 | - | [2] | |

| VS-4718 + Anti-PD-1 | 42 | Combination significantly extends survival. | [2] |

Table 2: Clinical Efficacy of Defactinib in Combination Therapies

| Trial Name (NCT ID) | Cancer Type | Treatment Combination | Patient Subgroup | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| RAMP-201 (NCT04625270) | Low-Grade Serous Ovarian Cancer | Avutometinib + Defactinib | KRAS-mutant | 44% | 22.0 months | [6][7][8] |

| KRAS wild-type | 17% | 12.8 months | [6][9] | |||

| Overall | 31% | 12.9 months | [6] | |||

| FRAME (NCT03875820) | Low-Grade Serous Ovarian Cancer | Avutometinib + Defactinib | Not Specified | 42.3% | 20.1 months | [10][11] |

Table 3: Immunomodulatory Effects of Defactinib in a Phase II Study in Malignant Pleural Mesothelioma (NCT02004028)

| Biomarker | Change with Defactinib Treatment | Finding | Reference |

| pFAK in tumor biopsies | 75% reduction | Evidence of target inhibition. | |

| Naïve CD4+ and CD8+ T cells in tumor | Increased | Suggests enhanced T cell priming or infiltration. | |

| Myeloid and Treg immunosuppressive cells in tumor | Reduced | Indicates a shift towards a more immune-permissive TME. | |

| Exhausted T cells (PD-1+CD69+) in tumor | Reduced | Suggests restoration of T cell function. | |

| Peripheral Myeloid-Derived Suppressor Cells (MDSCs) | Reduced | Systemic reduction in an immunosuppressive cell population. |

Core Signaling Pathway Modulated by Defactinib

Defactinib targets the FAK signaling pathway, which is a central hub for various pro-tumorigenic signals within the TME.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Defactinib's effects on the TME.

Assessment of Cancer-Associated Fibroblast (CAF) Activation

Objective: To quantify the activation of CAFs in response to cancer cells and to assess the inhibitory effect of Defactinib.

Methodology: In-Cell ELISA for α-Smooth Muscle Actin (α-SMA)

-

Cell Culture:

-

Seed human primary lung fibroblasts into a 96-well, optical, flat-bottom, black microplate at a density of 4 x 10³ cells/well.[12]

-

Allow fibroblasts to attach overnight.

-

Add breast cancer cells (e.g., MDA-MB-231) at a density of 2 x 10³ cells/well and, if desired, human monocytes (e.g., THP-1) at 2 x 10³ cells/well.[12]

-

Culture the cells in a 50:50 mixture of DMEM and RPMI media supplemented with 10% FCS and 1% penicillin-streptomycin for 7 days.[12]

-

For Defactinib treatment groups, add the drug at desired concentrations at the time of co-culture initiation.

-

-

In-Cell ELISA Procedure:

-

After the 7-day incubation, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against α-SMA overnight at 4°C.

-

Wash the cells with PBST (PBS with 0.05% Tween-20).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells with PBST.

-

Add an HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Normalize the α-SMA signal to cell number using a DNA stain (e.g., DAPI) or a total protein stain.

-

Analysis of Tumor-Associated Macrophage (TAM) Polarization

Objective: To determine the effect of Defactinib on the polarization of macrophages towards an M1 (anti-tumor) or M2 (pro-tumor) phenotype.

Methodology: Flow Cytometry for Macrophage Surface Markers

-

Macrophage Differentiation and Polarization:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and culture them with M-CSF to differentiate them into macrophages.

-

Alternatively, use a macrophage cell line such as RAW 264.7.[1]

-

To induce M2 polarization, treat the macrophages with IL-4 and IL-13.

-

To induce M1 polarization, treat with LPS and IFN-γ.

-

Treat the polarized macrophages with varying concentrations of Defactinib.

-

-

Flow Cytometry Staining:

-

Harvest the macrophages and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a viability dye to exclude dead cells.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against macrophage surface markers.

-

Pan-macrophage markers: CD68, F4/80 (for mice).

-

M1 markers: CD80, CD86.

-

M2 markers: CD163, CD206.

-

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the live, single-cell population.

-

Analyze the expression of M1 and M2 markers on the macrophage population to determine the shift in polarization with Defactinib treatment.

-

CD8+ T Cell Proliferation Assay

Objective: To measure the effect of Defactinib on the proliferation of CD8+ T cells.

Methodology: CFSE Dilution Assay by Flow Cytometry

-

T Cell Isolation and Labeling:

-

Isolate primary human CD8+ T cells from healthy donor PBMCs using magnetic-activated cell sorting (MACS).[2]

-

Label the isolated CD8+ T cells with Carboxyfluorescein succinimidyl ester (CFSE).

-

-

T Cell Stimulation and Treatment:

-

Plate the CFSE-labeled CD8+ T cells in a 96-well plate.

-

Stimulate the T cells with anti-CD3/anti-CD28 coated beads.[2]

-

Treat the cells with a dose range of Defactinib.

-

-

Flow Cytometry Analysis:

-

After 3-5 days of culture, harvest the T cells.

-

Stain the cells with a viability dye and an antibody against CD8.

-

Analyze the cells by flow cytometry.

-

Gate on the live, CD8+ T cell population.

-

Measure the dilution of the CFSE signal, which is indicative of cell proliferation. Each peak of decreasing fluorescence intensity represents a cell division.

-

Quantification of Extracellular Matrix (ECM) Remodeling

Objective: To quantify changes in collagen deposition, a key component of the ECM, following treatment with Defactinib.

Methodology: Sircol Collagen Assay

-

Cell Culture and Treatment:

-

Culture cancer cells and/or CAFs in a multi-well plate.

-

Treat the cells with Defactinib at various concentrations for a specified period.

-

-

Collagen Extraction:

-

Collect the cell culture supernatant and/or lyse the cell layer to extract soluble and insoluble collagen, respectively.

-

Follow the manufacturer's protocol for the Sircol Collagen Assay kit for collagen extraction.

-

-

Collagen Quantification:

-

Add the Sircol dye reagent to the extracted collagen samples. This dye specifically binds to the [Gly-x-y]n helical structure of collagen.

-

Incubate to allow the collagen-dye complex to precipitate.

-

Centrifuge to pellet the complex and discard the supernatant.

-

Add the alkali reagent to dissolve the bound dye.

-

Read the absorbance of the solution at 555 nm.

-

Quantify the collagen concentration by comparing the absorbance to a standard curve generated with known concentrations of collagen.

-

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures used to study Defactinib's effects on the TME.

Conclusion

Defactinib represents a compelling therapeutic strategy that extends beyond direct anti-tumor effects to beneficially modulate the complex tumor microenvironment. By inhibiting FAK, Defactinib can reprogram the TME from an immunosuppressive to an immune-active state, characterized by reduced fibrosis, decreased numbers of immunosuppressive cells, and enhanced anti-tumor T cell responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the TME-modulating properties of Defactinib and other FAK inhibitors in the development of novel cancer therapies. The synergistic potential of Defactinib with immune checkpoint inhibitors and other targeted agents underscores the importance of TME-centric approaches in oncology.

References

- 1. FAK inhibitors induce cell multinucleation and dramatically increase pro-tumoral cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of syngeneic mouse HCC tumor models as a framework to understand anti–PD-1 sensitive tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of a phenotypic screening assay to measure activation of cancer-associated fibroblasts [frontiersin.org]

- 5. Immunohistochemical analyses of focal adhesion kinase expression in benign and malignant human breast and colon tissues: correlation with preinvasive and invasive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncodaily.com [oncodaily.com]

- 7. FDA grants accelerated approval to the combination of avutometinib and defactinib for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]

- 8. mskcc.org [mskcc.org]

- 9. oncodaily.com [oncodaily.com]

- 10. researchgate.net [researchgate.net]

- 11. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a phenotypic screening assay to measure activation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Defactinib Hydrochloride: A Technical Guide to Targeting Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defactinib hydrochloride (formerly VS-6063) is an orally bioavailable, potent, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating cellular processes such as adhesion, migration, proliferation, and survival.[2] In the context of oncology, FAK is frequently overexpressed in various tumors and is implicated in tumor progression, metastasis, and the survival of cancer stem cells (CSCs).[2][3] This technical guide provides an in-depth overview of defactinib's mechanism of action, its efficacy in reducing CSC populations, relevant preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of FAK and Pyk2 Signaling

Defactinib exerts its anti-cancer effects primarily through the competitive inhibition of ATP binding to FAK and Pyk2, with IC50 values of 0.6 nM for both kinases.[1] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the RAS/MEK/ERK and PI3K/Akt pathways.[4]

A critical aspect of defactinib's mechanism is its impact on the tumor microenvironment. By inhibiting FAK, defactinib can modulate the activity of stromal and immune cells, leading to an enhanced anti-tumor immune response.[2] Furthermore, defactinib has been shown to target CSCs both directly and indirectly. The direct effect involves the inhibition of FAK-mediated survival signals within the CSC population.[5] Indirectly, defactinib inhibits the production of cytokines such as IL-6 and IL-8 from tumor-associated macrophages (TAMs) in a Pyk2-dependent manner, thereby suppressing the supportive niche for CSCs.[5]

Preclinical Evidence for Cancer Stem Cell Reduction

Numerous preclinical studies have demonstrated the potent activity of defactinib against CSCs in various cancer models. These studies highlight defactinib's ability to preferentially target CSCs over the bulk tumor population and its synergistic effects when combined with conventional chemotherapy.

In Vitro Efficacy

Defactinib has shown significant inhibitory activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific assay conditions.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| FAK | Enzyme Assay | 0.6 | [1] |

| Pyk2 | Enzyme Assay | 0.6 | [1] |

| TT | Thyroid Cancer | 1980 | [1] |

| K1 | Thyroid Cancer | 10340 | [1] |

| UTE10 | Endometrial Cancer | 1700-3800 | [6] |

| MCF7-HER2- | Breast Cancer (3D) | ~100 | [7] |

| MCF7-HER2+ | Breast Cancer (3D) | >10000 | [7] |

| BT474 | Breast Cancer (3D) | >10000 | [7] |

| SKBR3 | Breast Cancer (3D) | >10000 | [7] |

Table 1: In Vitro IC50 Values for Defactinib.

Studies in ovarian and breast cancer models have shown that while standard chemotherapeutics like paclitaxel and carboplatin can enrich the CSC population, defactinib preferentially targets and reduces the proportion of these cells.[3] Combination treatment with defactinib and paclitaxel has demonstrated synergistic inhibition of tumor cell proliferation and survival.[3]

In Vivo Efficacy

In vivo studies using xenograft models have further substantiated the anti-CSC activity of defactinib. In an ovarian cancer model, defactinib, both alone and in combination with paclitaxel, was able to prevent tumor initiation from CSCs, a feat not achieved by paclitaxel alone.[3]

| Cancer Model | Treatment | Key Findings | Reference |

| Ovarian Cancer Xenograft | Defactinib +/- Paclitaxel | Defactinib preferentially targets CSCs; Combination with paclitaxel prevents tumor initiation. | [3] |

| Endometrial Cancer Xenograft (UTE10) | Defactinib (single agent) | Significant tumor growth inhibition compared to control (p < 0.001); Median OS of 55 days vs. 23 days for control. | [6][8] |

| Endometrial Cancer Xenograft (UTE10) | Defactinib + Avutometinib | Superior tumor growth inhibition compared to single agents (p < 0.001); Median OS not reached after 75 days. | [6][8] |

| Uterine Carcinosarcoma Xenograft | Defactinib + Avutometinib | Superior tumor growth inhibition and longer survival compared to single agents (p < 0.002). | [9] |

Table 2: Summary of Preclinical In Vivo Studies of Defactinib.

Clinical Evidence

Defactinib has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, across various cancer types including mesothelioma, non-small cell lung cancer (NSCLC), and ovarian cancer.[10][11]

A notable phase 2 study, the FRAME trial, evaluated defactinib in combination with the RAF/MEK inhibitor avutometinib in patients with solid tumors.[2] In patients with low-grade serous ovarian cancer (LGSOC), this combination demonstrated significant clinical activity.[2] The subsequent RAMP 201 trial further confirmed these findings.[12][13][14]

| Trial Name/Phase | Cancer Type | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |

| FRAME (Phase 1) | Low-Grade Serous Ovarian Cancer | Defactinib + Avutometinib | 42.3% (11 of 26 patients) | 20.1 | [2][5] |

| RAMP 201 (Phase 2) | Recurrent Low-Grade Serous Ovarian Cancer | Defactinib + Avutometinib | 31% (Overall); 44% (KRAS-mutant); 17% (KRAS wild-type) | 12.9 (Overall); 22.0 (KRAS-mutant); 12.8 (KRAS wild-type) | [12][13][14] |

| Phase 2 | KRAS-mutant NSCLC | Defactinib Monotherapy | One partial response among 55 patients | 1.5 | [15] |

Table 3: Selected Clinical Trial Results for Defactinib.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of defactinib on cancer stem cells.

Sphere Formation Assay

This assay assesses the self-renewal capacity of CSCs, which are able to form three-dimensional spheroids in non-adherent, serum-free conditions.

-

Cell Preparation:

-

Start with a single-cell suspension of cancer cells by enzymatic (e.g., TrypLE) or mechanical dissociation.[4]

-

Perform a cell count and assess viability using a hemocytometer and trypan blue.

-

Resuspend cells in serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B-27, EGF, and bFGF).[11]

-

-

Plating:

-

Plate the cells at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates or wells.[11] This prevents adherence and promotes sphere formation from single cells.

-

-

Incubation:

-

Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-14 days.[16]

-

Monitor for sphere formation every 2-3 days. Add fresh media as needed.

-

-

Treatment with Defactinib:

-

For drug efficacy studies, add varying concentrations of defactinib to the sphere formation medium at the time of plating.

-

Include a vehicle control (e.g., DMSO).

-

-

Quantification:

-

After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using a microscope.

-

Calculate the Sphere Forming Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.

-

Compare the SFE between defactinib-treated and control groups.

-

Aldefluor Assay

This assay identifies CSC populations based on their high aldehyde dehydrogenase (ALDH) activity, a functional marker for stemness.

-

Cell Preparation:

-

Staining:

-

Divide the cell suspension into "test" and "control" tubes.

-

To the "test" tube, add the activated ALDEFLUOR reagent (BAAA).

-

To the "control" tube, add the ALDEFLUOR reagent along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).[1][10] DEAB establishes the baseline fluorescence and allows for the identification of the ALDH-positive population.

-

Incubate both tubes for 30-60 minutes at 37°C, protected from light.[1][10]

-

-

Flow Cytometry Analysis:

-

After incubation, wash the cells and resuspend them in ALDEFLUOR assay buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive (CSC) population will exhibit a bright fluorescent signal in the "test" sample, which is absent in the DEAB-treated "control" sample.

-

Gate on the ALDH-bright population and quantify the percentage of these cells.

-

-

Evaluation of Defactinib:

-

Treat cells with defactinib for a specified period before performing the Aldefluor assay to determine the effect of the drug on the ALDH-positive population.

-

Flow Cytometry for CSC Surface Markers

This method identifies and quantifies CSCs based on the expression of specific cell surface markers, such as CD44 and CD24 in breast and ovarian cancer.

-

Cell Preparation:

-

Prepare a single-cell suspension from the cancer cell line or tumor tissue.

-

Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

-

-

Antibody Staining:

-

Incubate the cells with fluorescently conjugated antibodies specific for the CSC markers of interest (e.g., anti-CD44-FITC and anti-CD24-PE).

-

Include isotype control antibodies to account for non-specific binding.

-

Incubate for 30 minutes on ice in the dark.

-

-

Analysis:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in buffer and analyze using a flow cytometer.

-

Identify and quantify the cell population with the CSC phenotype (e.g., CD44+/CD24-).

-

-

Evaluation of Defactinib:

-

Pre-treat cells with defactinib before staining to assess its impact on the percentage of cells expressing the CSC marker profile.

-

In Vivo Orthotopic Ovarian Cancer Xenograft Model

This model allows for the evaluation of defactinib's efficacy in a more physiologically relevant tumor microenvironment.

-

Cell Preparation:

-

Surgical Procedure:

-

Tumor Growth Monitoring:

-

Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) or by caliper measurements for subcutaneous models.[20]

-

-

Treatment with Defactinib:

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer defactinib orally at a predetermined dose and schedule (e.g., daily or twice daily).[17] The control group receives the vehicle.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Analyze the tumors for CSC markers using immunohistochemistry or flow cytometry to assess the effect of defactinib on the CSC population.

-

Evaluate for the presence of metastases.

-

Conclusion

Defactinib hydrochloride is a promising therapeutic agent that targets the FAK signaling pathway, a critical regulator of cancer cell survival, proliferation, and migration. A significant body of preclinical evidence demonstrates its ability to selectively target and reduce cancer stem cell populations, both in vitro and in vivo. Clinical trials, particularly in combination with other targeted therapies, have shown encouraging results in difficult-to-treat cancers like low-grade serous ovarian cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the anti-CSC properties of defactinib and to explore its potential in novel therapeutic strategies. The continued investigation of FAK inhibitors like defactinib holds the potential to address the significant clinical challenge of CSC-driven tumor recurrence and metastasis.

References

- 1. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Inside a cancer stem cell researcher’s tool box: Sphere formation | Signals Blog [signalsblog.ca]

- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 5. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical in vitro and in vivo activity of the RAF/MEK clamp avutometinib in combination with FAK inhibition in uterine carcinosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 12. cancernetwork.com [cancernetwork.com]

- 13. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncodaily.com [oncodaily.com]

- 15. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. First In-Mouse Development and Application of a Surgically Relevant Xenograft Model of Ovarian Carcinoma | PLOS One [journals.plos.org]

- 20. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Defactinib Hydrochloride: In Vitro Cell Proliferation Assay Protocol and Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro efficacy of Defactinib hydrochloride, a selective inhibitor of Focal Adhesion Kinase (FAK), on cancer cell proliferation. The document includes a comprehensive experimental protocol, data on its inhibitory concentrations in various cancer cell lines, and a visualization of the targeted signaling pathway.

Introduction

Defactinib hydrochloride is a small molecule inhibitor that targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is often overexpressed in various cancers. FAK plays a critical role in mediating signals from integrins and growth factor receptors, influencing key cellular processes such as proliferation, survival, and migration. By inhibiting FAK, Defactinib disrupts these signaling cascades, leading to a reduction in tumor cell growth and survival. This document outlines a standardized in vitro cell proliferation assay to evaluate the anti-proliferative effects of Defactinib hydrochloride.

Data Presentation: Defactinib Hydrochloride IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Defactinib hydrochloride in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TT | Thyroid Cancer | 1.98 | |

| K1 | Thyroid Cancer | 10.34 | |

| UTE1 | Endometrial Cancer | ~0.3 - 7.5 | |

| UTE3 | Endometrial Cancer | ~0.3 - 7.5 | |

| UTE10 | Endometrial Cancer | ~0.3 - 7.5 | |

| UTE11 | Endometrial Cancer | ~0.3 - 7.5 |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay type, and incubation time.

Experimental Protocol: MTS Cell Proliferation Assay

This protocol is adapted from standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay procedures and is suitable for determining the effect of Defactinib hydrochloride on the proliferation of adherent cancer cell lines.

Materials:

-

Defactinib hydrochloride

-

Selected cancer cell line(s) (e.g., ovarian, non-small cell lung, mesothelioma)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTS reagent

-

96-well clear flat-bottom microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their recommended complete medium.

-

Determining Defactinib Concentration for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defactinib (also known as VS-6063) is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as proliferation, survival, migration, and invasion.[2] Upregulation of the FAK signaling pathway is a common feature in many cancers and is associated with tumor progression and metastasis.[2] By inhibiting FAK, Defactinib disrupts these oncogenic signaling cascades, making it a promising agent in cancer therapy.[2][3] These application notes provide a comprehensive guide for determining the optimal concentration of Defactinib for in vitro studies, including detailed protocols for key experiments and a summary of reported effective concentrations in various cancer cell lines.

Mechanism of Action: The FAK Signaling Pathway

FAK is a central node in signal transduction pathways initiated by cell adhesion to the extracellular matrix (ECM). Upon integrin clustering, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for SRC family kinases.[4] This interaction leads to the full activation of FAK and subsequent phosphorylation of downstream targets, activating critical signaling pathways such as the PI3K/Akt and RAS/MEK/ERK pathways, which promote cell survival and proliferation.[5] Defactinib competitively inhibits the ATP-binding site of FAK, preventing its autophosphorylation and the subsequent downstream signaling events.[6]

Caption: FAK signaling pathway and the inhibitory action of Defactinib.

Data Presentation: Effective Concentrations of Defactinib In Vitro

The effective concentration of Defactinib can vary significantly depending on the cancer cell line and the specific biological endpoint being measured. The half-maximal inhibitory concentration (IC50) for cell viability is a common metric used to determine the potency of a compound. Below is a summary of reported IC50 values for Defactinib in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TT | Thyroid Cancer | 1.98 | [1] |

| K1 | Thyroid Cancer | 10.34 | [1] |

| UTE1 | Endometrial Cancer | ~1.7-3.8 | [7] |

| UTE3 | Endometrial Cancer | ~1.7-3.8 | [7] |

| UTE10 | Endometrial Cancer | ~1.7-3.8 | [7] |

| UTE11 | Endometrial Cancer | ~1.7-3.8 | [7] |

| A549 | Non-Small Cell Lung Cancer | 73.05 (at 24h) | [8] |

| H1299 | Non-Small Cell Lung Cancer | 126.1 (at 24h) | [8] |

Note: IC50 values can be influenced by experimental conditions such as cell density, assay duration, and the specific assay used.

Experimental Workflow for Determining Optimal Defactinib Concentration

A systematic approach is recommended to determine the optimal in vitro concentration of Defactinib for a specific research application. The following workflow outlines the key steps, from initial dose-response studies to functional assays.

Caption: Workflow for determining the optimal in vitro concentration of Defactinib.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of Defactinib in a cancer cell line of interest.

Materials:

-

Defactinib stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Defactinib in complete medium. A common starting range is 0.01 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Defactinib dose.

-

Remove the medium from the wells and add 100 µL of the Defactinib dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 or 96 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of Defactinib concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of FAK Phosphorylation

This protocol is to confirm that Defactinib inhibits its target, FAK, by assessing the phosphorylation status of FAK at Y397.

Materials:

-

Defactinib

-

Cancer cell line of interest

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-FAK (Y397) and anti-total FAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of Defactinib (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK as a loading control.

-

Quantify the band intensities to determine the ratio of p-FAK to total FAK.

-

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of Defactinib on cell migration.

Materials:

-

Defactinib

-

Cancer cell line of interest

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

-

Creating the "Wound":

-

Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the monolayer.

-

Wash the wells gently with PBS to remove detached cells.

-

-

Drug Treatment:

-

Add fresh medium containing a non-toxic concentration of Defactinib (determined from the cell viability assay) or a vehicle control. A low-serum medium is often used to minimize proliferation effects.

-

-

Image Acquisition:

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).

-

-

Data Analysis:

-

Measure the width of the wound at different time points for both treated and control wells.

-

Calculate the percentage of wound closure over time. A significant decrease in wound closure in Defactinib-treated cells compared to the control indicates an inhibition of cell migration.

-

Conclusion

The successful use of Defactinib in in vitro studies hinges on the careful determination of an appropriate working concentration. This requires a multi-faceted approach that begins with assessing the compound's cytotoxic effects to establish an IC50 value, followed by confirmation of on-target activity through the analysis of FAK phosphorylation. Finally, functional assays should be performed at effective, non-toxic concentrations to elucidate the biological consequences of FAK inhibition. The protocols and data provided herein serve as a comprehensive resource for researchers to design and execute robust in vitro experiments with Defactinib.

References

- 1. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]

- 2. researchhub.com [researchhub.com]

- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Defactinib Hydrochloride: Application Notes for Western Blot Analysis of pFAK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing defactinib hydrochloride for the analysis of Focal Adhesion Kinase (FAK) phosphorylation at Tyrosine 397 (pFAK Y397) via Western blot. Defactinib is a potent and selective inhibitor of FAK and Proline-rich tyrosine kinase 2 (Pyk2), making it a critical tool for studying FAK signaling in various cellular processes, including proliferation, migration, and survival.[1][2]

Mechanism of Action

Defactinib hydrochloride is an orally bioavailable small-molecule inhibitor that targets the ATP-binding pocket of FAK.[3] This inhibition prevents the autophosphorylation of FAK at Y397, a critical event for the recruitment and activation of downstream signaling proteins such as Src family kinases, PI3K, and Grb7.[4][5] By blocking this initial activation step, defactinib effectively abrogates signaling through key oncogenic pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.[1][2][6]

Signaling Pathway

The FAK signaling cascade is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at Y397, creating a binding site for the SH2 domain of Src family kinases. The subsequent FAK/Src complex formation results in the phosphorylation of other residues on FAK and downstream substrates, propagating signals that regulate critical cellular functions.[4]

Quantitative Data Summary

Defactinib hydrochloride has been shown to inhibit FAK phosphorylation in a dose- and time-dependent manner across various cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values for Defactinib Hydrochloride

| Parameter | Value | Cell Line/System | Reference |

| FAK Y397 Inhibition (IC50) | 0.11 µM | HFFs | [7] |

| FAK Inhibition (IC50) | 0.6 nM | Cell-free assay | [8] |

| Cell Viability (IC50) | 1.58 µM | MCF7-HER2 (HER2High) | [5] |

| Cell Viability (IC50) | 0.052 µM | MCF7-HER2 (HER2Low) | [5] |

Table 2: Effective Concentrations and Treatment Times for pFAK Inhibition

| Cell Line | Defactinib Concentration | Treatment Time | Observed Effect | Reference |

| PDAC cells | 10 µM | 2 hours | Reduced phosphorylation of pY-397 and pY-925 | [9] |

| 5 LGSOC cell lines | Clinical Cmax | 1 hour | Reduction of p-FAK | [10] |

| RT4 and T24 cells | 100 µM | 3 x 2 hours | Absence of p-FAK | [11] |

| MDA-MB-453 and H292 cells | Not specified | 15 minutes | Induced EGFR/HER2 and AKT/ERK phosphorylation | [5] |

| Taxane-resistant cell lines | Dose-dependent | 3 hours | Inhibition of pFAK (Tyr397) expression | [1][12] |

Experimental Protocols

Experimental Workflow for Western Blot Analysis

The following diagram outlines the general workflow for assessing the effect of defactinib on pFAK levels.

Detailed Protocol for Western Blot Analysis of pFAK (Y397)

This protocol provides a detailed methodology for performing Western blot analysis to assess the inhibition of FAK phosphorylation by defactinib.

1. Cell Culture and Treatment: a. Seed cells of interest in appropriate culture plates and grow to 70-80% confluency. b. If necessary, serum-starve the cells overnight to reduce basal levels of pFAK. c. Prepare a stock solution of defactinib hydrochloride in DMSO. d. Treat cells with varying concentrations of defactinib (e.g., 0.1, 1, 10 µM) for desired time points (e.g., 1, 3, 6, 24 hours). Include a vehicle control (DMSO) group.

2. Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay kit.

3. Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load the samples onto a pre-cast SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris). c. Run the gel at 110V until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour in a cold transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).

5. Immunoblotting: a. Block the membrane with 5% w/v BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13] b. Incubate the membrane with a primary antibody specific for pFAK (Y397) (e.g., rabbit polyclonal or monoclonal) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[13] A typical dilution is 1:1000.[14] c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature. e. Wash the membrane three times for 5 minutes each with TBST.

6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and/or a loading control protein like β-actin or GAPDH. e. Perform densitometric analysis of the bands using appropriate software. Normalize the pFAK signal to the total FAK or loading control signal.

These application notes and protocols provide a robust framework for investigating the effects of defactinib hydrochloride on FAK signaling. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data for research and drug development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Phospho-FAK (Y397) Antibody AF4528: R&D Systems [rndsystems.com]

- 7. Phospho-FAK (Tyr397) Monoclonal Antibody (141-9) (44-625G) [thermofisher.com]

- 8. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. Phospho-FAK (Tyr397) antibody (83933-1-PBS) | Proteintech [ptglab.com]

Application Notes and Protocols for In Vivo Dosing and Administration of Defactinib in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defactinib (formerly VS-6063 and PF-04554878) is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as adhesion, migration, proliferation, and survival.[2][3] Upregulation and constitutive activation of FAK are observed in various tumor types and are associated with tumor progression, metastasis, and resistance to therapy.[2][3] By inhibiting FAK, Defactinib disrupts these oncogenic signaling pathways, leading to anti-tumor and anti-angiogenic effects.[1][2] These application notes provide a comprehensive overview of the in vivo administration of Defactinib in mouse models, including dosing, formulation, and experimental protocols.

Mechanism of Action of Defactinib

Defactinib functions by competitively binding to the ATP-binding site of FAK, inhibiting its autophosphorylation at tyrosine residue Y397.[3] This initial phosphorylation event is crucial for the recruitment and activation of other signaling proteins, including Src-family kinases. The inhibition of FAK activation by Defactinib disrupts downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/Akt pathways, which are pivotal for tumor cell proliferation, survival, and migration.[1][3]

Figure 1: Defactinib inhibits the FAK signaling pathway.

In Vivo Dosing and Administration Data

The following table summarizes the quantitative data for in vivo dosing and administration of Defactinib in various mouse models based on published studies.

| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Formulation/Vehicle | Efficacy/Outcome | Reference |

| Nude Mice | Ovarian Cancer (HeyA8, SKOV3ip1) | 25 mg/kg | Oral | Twice daily | Vehicle (details not specified) | 97.9% reduction in tumor weight in combination with Paclitaxel (HeyA8 model).[4] 92.7% tumor weight reduction in combination with Paclitaxel (SKOV3ip1 model).[4] | [4] |

| Nude Mice | Pancreatic Cancer (PANC-1 xenografts) | 40 mg/kg | Oral | Daily for 4 weeks | DMSO | Significantly suppressed tumor growth and metastasis. | [5] |

| Mice | Malignant Pleural Mesothelioma (merlin-negative) | Not specified | Oral | Not specified | Not specified | Significant tumor growth inhibition in a lung pre-implanted model. | [6] |

| Mice | Chronic Lymphocytic Leukemia (CLL) | Not specified | Not specified | Not specified | Not specified | Significantly lower frequency of clonal leukemic cells in various tissues. | [7] |

| Hh/anti-IL10R-treated mice | Colitis | Not specified | Not specified | Not specified | Vehicle | Reduced inflammation and pathology. | [8] |

Experimental Protocols

Protocol 1: Evaluation of Defactinib in an Ovarian Cancer Xenograft Mouse Model

This protocol is adapted from a study investigating the combination of Defactinib and Paclitaxel in ovarian cancer mouse models.[4]

1. Materials:

-

Defactinib (VS-6063)

-

Vehicle for oral administration (e.g., 10% DMSO, 90% corn oil)[4]

-

Female nude mice

-

HeyA8 or SKOV3ip1 human ovarian cancer cells

-

Paclitaxel (if used in combination)

-

Phosphate-buffered saline (PBS)

-

Standard animal housing and handling equipment

-

Calipers for tumor measurement

2. Experimental Workflow:

Figure 2: Experimental workflow for in vivo Defactinib administration.

3. Procedure:

-

Tumor Cell Implantation: Inject HeyA8 or SKOV3ip1 human ovarian cancer cells intraperitoneally into female nude mice.

-

Tumor Establishment: Allow one week for the tumors to establish.

-

Randomization: Randomly assign mice into four treatment groups (n=10 per group):

-

Group 1 (Control): Vehicle orally twice daily and PBS intraperitoneally weekly.

-

Group 2 (Defactinib monotherapy): Defactinib (25 mg/kg) orally twice daily.

-

Group 3 (Paclitaxel monotherapy): Paclitaxel intraperitoneally weekly.

-

Group 4 (Combination therapy): Defactinib (25 mg/kg) orally twice daily and Paclitaxel intraperitoneally weekly.

-

-

Drug Formulation and Administration:

-

Prepare Defactinib in a suitable vehicle. A common formulation is a suspension in 10% DMSO and 90% corn oil.[4] Ensure the solution is homogenous before each administration.

-

Administer Defactinib orally using a gavage needle.

-

Administer Paclitaxel or PBS intraperitoneally as required.

-

-

Monitoring:

-

Monitor the mice daily for any adverse effects of the therapy, including changes in body weight, behavior, and overall health.

-

If applicable (for subcutaneous models), measure tumor dimensions with calipers two to three times per week and calculate tumor volume.

-

-

Endpoint and Data Collection:

-

The study endpoint is typically reached after a predetermined period (e.g., 28 or 35 days) or when mice become moribund.[4]

-

At the endpoint, euthanize the mice and perform a necropsy.

-

Record the total body weight, tumor incidence, and the total mass of the tumors. Count the number of tumor nodules.[4]